4-methoxy-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]benzamide
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Overview
Description
4-methoxy-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]benzamide is a synthetic organic compound characterized by the presence of a methoxy group, a morpholine ring, and a trifluoromethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride.
Coupling Reaction: The 4-methoxybenzoyl chloride is then reacted with 2-(morpholin-4-yl)-5-(trifluoromethyl)aniline in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to replace the trifluoromethyl group.
Major Products
Oxidation: Formation of 4-methoxybenzoic acid derivatives.
Reduction: Formation of 4-methoxy-N-[2-(morpholin-4-yl)-5-(aminophenyl)]benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-methoxy-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Material Science: The compound’s unique structure makes it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound to study the effects of trifluoromethyl and morpholine groups on biological systems.
Industrial Applications: Potential use in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The morpholine ring can interact with hydrogen bond donors or acceptors, stabilizing the compound’s binding to its target. The methoxy group can participate in electronic interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(2,2,2-trichloro-1-morpholin-4-yl-ethyl)-benzamide
- 2-methoxy-N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]benzamide
- N-(1-(2-morpholin-4-yl-ethylcarbamoyl)-2-phenyl-vinyl)-benzamide
Uniqueness
4-methoxy-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances the compound’s stability and lipophilicity. This makes it particularly valuable in medicinal chemistry for the design of drugs with improved pharmacokinetic profiles.
Properties
Molecular Formula |
C19H19F3N2O3 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
4-methoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C19H19F3N2O3/c1-26-15-5-2-13(3-6-15)18(25)23-16-12-14(19(20,21)22)4-7-17(16)24-8-10-27-11-9-24/h2-7,12H,8-11H2,1H3,(H,23,25) |
InChI Key |
WOTMTGNFHJPJNV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3 |
Origin of Product |
United States |
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